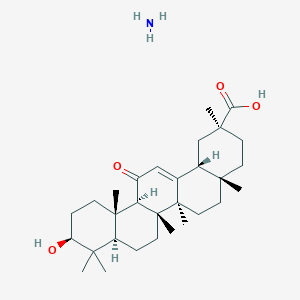![molecular formula C40H56N10O4Si2 B15125978 3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)
3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine is a complex organic compound with significant applications in scientific research. This compound is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. The addition of tert-butyldimethylsilyl groups and other modifications enhance its stability and functionality, making it valuable for various research purposes.
準備方法
The synthesis of 3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine involves multiple steps The process typically starts with the protection of the hydroxyl groups of guanosine using tert-butyldimethylsilyl chloride in the presence of a base such as imidazoleThe final product is purified using chromatographic techniques to achieve the desired purity.
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and tert-butyldimethylsilyl groups.
Hydrolysis: The silyl protecting groups can be removed under acidic or basic conditions to yield the deprotected guanosine derivative.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, and dimethyl sulfoxide.
科学的研究の応用
3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with DNA and RNA, providing insights into genetic processes.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to form DNA adducts that may inhibit cancer cell proliferation.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
作用機序
The compound exerts its effects primarily through the formation of DNA adducts. The imidazoquinoxaline moiety interacts with the DNA, leading to the formation of covalent bonds with the guanine bases. This interaction can disrupt the normal function of the DNA, potentially leading to the inhibition of cancer cell growth. The molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair.
類似化合物との比較
Similar compounds include other guanosine derivatives with different protective groups or modifications. For example:
2’,3’-Di-O-acetyl-guanosine: This compound has acetyl groups instead of tert-butyldimethylsilyl groups, offering different stability and reactivity.
8-Amino-2’-deoxyguanosine: This derivative lacks the imidazoquinoxaline moiety but retains the amino group at the 8-position, making it useful for different types of research.
The uniqueness of 3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine lies in its specific modifications that enhance its stability and functionality for targeted research applications.
特性
分子式 |
C40H56N10O4Si2 |
|---|---|
分子量 |
797.1 g/mol |
IUPAC名 |
9-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)-6-phenylmethoxypurine-2,8-diamine |
InChI |
InChI=1S/C40H56N10O4Si2/c1-24-21-42-26-18-19-27-32(31(26)43-24)44-37(49(27)8)48-38-45-33-34(46-36(41)47-35(33)51-22-25-16-14-13-15-17-25)50(38)30-20-28(54-56(11,12)40(5,6)7)29(53-30)23-52-55(9,10)39(2,3)4/h13-19,21,28-30H,20,22-23H2,1-12H3,(H2,41,46,47)(H,44,45,48) |
InChIキー |
MCJCKSMTQLIMSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4C6CC(C(O6)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)N=C(N=C5OCC7=CC=CC=C7)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid](/img/structure/B15125896.png)
![trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone](/img/structure/B15125905.png)
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)
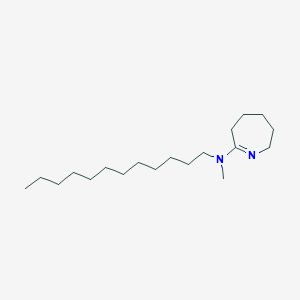
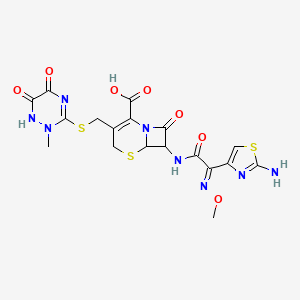
![(3aR)-3aalpha,4,4aalpha,5,6,8,9,9a,10,10aalpha-Decahydro-9abeta-acetoxymethyl-8beta-hydroxy-3,5-bis(methylene)-6beta,9beta-epoxyfuro[2,3-h][3]benzoxepin-2(3H)-one](/img/structure/B15125933.png)
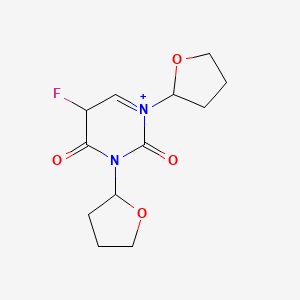

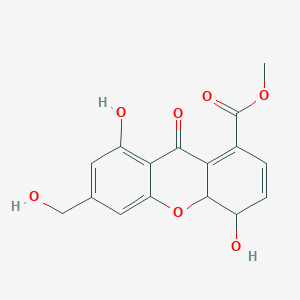
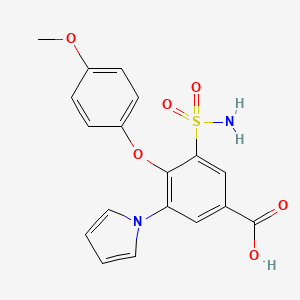

![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)

